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Compound of Interest

Compound Name:
3-[(2-

Methoxybenzyl)oxy]benzaldehyde

CAS No.: 123926-42-1

Cat. No.: B2789150

Get Quote

Executive Summary
This guide provides a technical framework for the structural validation of 3-[(2-
Methoxybenzyl)oxy]benzaldehyde, a functionalized ether intermediate often used in

medicinal chemistry as a linker scaffold.

Unlike standard spectral lists, this document focuses on comparative analysis. It objectively

compares the target molecule's 1H NMR profile against its synthetic precursors—3-

hydroxybenzaldehyde and 2-methoxybenzyl derivatives—to provide a self-validating protocol

for confirming successful O-alkylation.[1]

Key Chemical Identifiers[3][4][5][6][7][8][9][10][11][12]
IUPAC Name: 3-((2-methoxybenzyl)oxy)benzaldehyde[2][1]

CAS Number: 123926-42-1[1]
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Molecular Formula: C₁₅H₁₄O₃[1]

Molecular Weight: 242.27 g/mol [1]

Experimental Protocol (Self-Validating System)
To ensure reproducibility and accurate interpretation, follow this standardized acquisition

protocol.

Sample Preparation[2][9][11][13]
Solvent: Deuterated Chloroform (

, 99.8% D) + 0.03% TMS.

Rationale:

minimizes exchangeable proton broadening (unlike DMSO-

) and provides a clean window for the critical benzylic methylene signal (~5.2 ppm).[1]

Concentration: 10–15 mg of sample in 0.6 mL solvent.

Note: High concentrations may cause stacking effects, shifting aromatic signals.

Tube Quality: 5mm high-precision NMR tubes (Wilmad 528-PP or equivalent) to prevent

shimming artifacts.

Acquisition Parameters (400 MHz+)
Pulse Sequence: Standard 1D proton (

).

Relaxation Delay (D1):

1.0 second (ensures integration accuracy of the aldehyde proton).

Scans (NS): 16 (sufficient for >95% purity); 64 (for impurity profiling).
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Temperature: 298 K (25°C).[1]

Comparative Spectral Analysis
The most reliable method to confirm the structure is tracking the chemical shift evolution from

starting materials to the product.

The "Ether Linkage" Diagnostic
The formation of the ether bond is the primary success metric. You must observe the

deshielding of the benzylic methylene protons.[1]

Table 1: Chemical Shift Evolution (Diagnostic Signals)

Moiety
Precursor Shift
(ppm)

Product Shift (ppm)
Interpretation
Logic

Aldehyde (-CHO) 9.97 (s) [Start Mat A] 9.98 (s)

Minimal change;

confirms oxidation

state is intact.

Benzylic (-CH₂-) 4.62 (s) [Start Mat B] 5.20 (s)

CRITICAL: The +0.6

ppm downfield shift

confirms O-alkylation.

[1]

Phenolic (-OH)
~5.80 (bs) [Start Mat

A]
Absent

Disappearance

confirms consumption

of 3-

hydroxybenzaldehyde.

Methoxy (-OCH₃) 3.85 (s) [Start Mat B] 3.86 (s)
Remains distinct;

integrates to 3H.

Start Mat A: 3-Hydroxybenzaldehyde[1][3][4]

Start Mat B: 2-Methoxybenzyl alcohol (or chloride)[1]

Aromatic Region Assignment (6.90 – 7.60 ppm)
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The aromatic region is complex due to the overlap of two distinct spin systems.

Ring A (Benzaldehyde Core): Exhibits a 3-substituted pattern (meta-substitution).[1]

H-2: Isolated singlet-like (narrow doublet) ~7.45 ppm.[1]

H-4: Doublet ~7.50 ppm (Ortho coupling to H-5).[1]

H-5: Triplet ~7.48 ppm (Meta-coupling).[1]

H-6: Doublet ~7.25 ppm.[1]

Ring B (Anisole Core): Exhibits a 2-substituted pattern (ortho-substitution).[1]

H-3, H-4, H-5, H-6: Multiplet cluster typically 6.90–7.40 ppm.[1] The protons ortho/para to

the methoxy group will be more shielded (upfield).

Regioisomer Differentiation (Comparison with
Alternatives)
A common synthesis error involves alkylation at the wrong position (if using different starting

materials) or confusion with the para-isomer (4-substituted).

Table 2: Distinguishing Regioisomers

Feature
3-Substituted

(Target)

4-Substituted

(Alternative)

2-Substituted

(Alternative)

Aldehyde Coupling Singlet (s) Singlet (s) Singlet (s)

Aromatic Pattern
Complex Multiplet

(ABCD)

Symmetric AA'BB'

(Two doublets)

Complex Multiplet

(ABCD)

Symmetry Asymmetric Symmetric axis Asymmetric

Diagnostic Peak

H-2 appears as

isolated singlet ~7.45

ppm

No isolated aromatic

singlet

H-6 doublet is highly

deshielded
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Scientist's Note: If you see two tall doublets in the aromatic region (integrating to 2H each), you

have synthesized the para-isomer (4-[(2-methoxybenzyl)oxy]benzaldehyde), not the target.[1]

Decision Logic & Workflow
The following diagram illustrates the logical flow for validating the sample structure based on

the spectral data acquired.

Acquire 1H NMR (CDCl3)

Check 9.9 - 10.0 ppm
(Aldehyde Singlet?)

Check 5.1 - 5.3 ppm
(Benzylic CH2 Singlet?)

Present (1H)

FAILED: Unreacted Material
(3-Hydroxybenzaldehyde)

Absent

Check for Broad Singlet
(5.0 - 6.0 ppm)

Present (2H)

Shifted < 4.8 ppm

Analyze Aromatic Region
(Symmetry Check)

Absent Present

CONFIRMED IDENTITY
3-[(2-Methoxybenzyl)oxy]benzaldehyde

Complex Multiplet
(Asymmetric)

FAILED: Wrong Isomer
(Para-substituted)

AA'BB' Doublets
(Symmetric)

Click to download full resolution via product page
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Figure 1: Structural validation decision tree for 3-[(2-Methoxybenzyl)oxy]benzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2789150/docs#structural-validation-of-3-2-
methoxybenzyl-oxy-benzaldehyde-a-comparative-nmr-analysis-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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